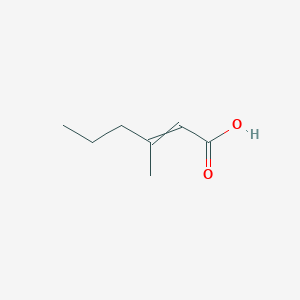

3-Methylhex-2-enoic acid

Übersicht

Beschreibung

3-Methylhex-2-enoic acid is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss 3-methylhex-2-enoic acid, they do provide insights into related compounds and methodologies that could be applied to its analysis. For instance, the synthesis of chiral 3-hydroxyalkanoic acids and their methylesters from polyhydroxyalkanoate copolymers by Pseudomonas putida suggests a potential biological route for producing structurally related compounds . Similarly, the synthesis of (R) and (S)-3-methylheptanoic acids from chiral methyl molecules indicates a method for creating chiral centers in molecules closely related to 3-methylhex-2-enoic acid .

Synthesis Analysis

The synthesis of related compounds involves various starting materials and catalysts. For example, the production of chiral R-3-hydroxyalkanoic acids involves the hydrolysis of polyhydroxyalkanoate copolymers, followed by acid methanolysis and saponification . The synthesis of (R) and (S)-3-methylheptanoic acids from chiral precursors also demonstrates the potential for creating enantiomerically pure compounds . Additionally, the preparation of optically pure 3-hydroxyalkanoic acids through the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate over a modified Raney nickel catalyst shows a chemical route to chiral molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methylhex-2-enoic acid can be analyzed through various spectroscopic techniques. The structural assignment of the dianion of 3-methylbut-2-enoic acid using 13C NMR spectroscopy and ab initio calculations provides a method for understanding the electronic structure and geometry of such compounds .

Chemical Reactions Analysis

Chemical reactions involving compounds with structural similarities to 3-methylhex-2-enoic acid include epoxidations, dihydroxylations, and halogen additions to carbon-carbon double bonds . The photoisomerizations of related compounds, such as protonated 5-methylhex-3-en-2-one, also provide insights into the behavior of unsaturated systems under photochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-methylhex-2-enoic acid can be inferred from their synthesis and reactions. For example, the high enantiomeric excess of chiral 3-hydroxyalkanoic acids and their methylesters indicates their potential for use in enantioselective syntheses . The ability to synthesize optically active forms of related compounds, such as threo-4-methylheptan-3-ol, from amino acid enantiomers, suggests the importance of stereochemistry in determining the physical properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Application in Olfactory Perception Research

- Specific Scientific Field : Olfactory Perception Research

- Summary of the Application : 3-Methylhex-2-enoic acid, also known as E3M2H, 3M2H, or M2HA, has been identified as a major contributor to axillary odor, qualitatively and quantitatively . It is one of the constituents of human sweat malodor . This compound has been used in research to study the influence of gender and culture on the perception of acidic compounds of human body odor .

Application in Schizophrenia Research

- Specific Scientific Field : Psychiatry and Neurology

- Summary of the Application : 3-Methylhex-2-enoic acid has been studied in the context of schizophrenia . It has long been claimed that schizophrenia patients exhibit a particular peculiar body odor, and it has been postulated the odor may be caused by underlying metabolic abnormalities associated with the condition, among other factors .

Application in Perfumery and Cosmetics

- Specific Scientific Field : Perfumery and Cosmetics

- Summary of the Application : 3-Methylhex-2-enoic acid, due to its strong odor, is used in the formulation of perfumes and cosmetics . It is used to add a unique scent to these products .

- Methods of Application or Experimental Procedures : The compound is mixed with other ingredients in the formulation of the perfume or cosmetic product .

- Results or Outcomes : The addition of 3-Methylhex-2-enoic acid enhances the overall scent of the product, making it more appealing to consumers .

Application in Biochemical Research

- Specific Scientific Field : Biochemistry

- Summary of the Application : 3-Methylhex-2-enoic acid is a monounsaturated fatty acid that is used in biochemical research . It is a malodorous component in the sweat of schizophrenics .

Application in Chemical Industry

- Specific Scientific Field : Chemical Industry

- Summary of the Application : 3-Methylhex-2-enoic acid is used in the chemical industry due to its unique chemical properties . It is used in the synthesis of various chemical products .

- Methods of Application or Experimental Procedures : The compound is used as a reactant in various chemical reactions to produce different chemical products .

- Results or Outcomes : The addition of 3-Methylhex-2-enoic acid in the synthesis process enhances the properties of the final product, making it more effective for its intended use .

Eigenschaften

IUPAC Name |

3-methylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWSIWWJPQHFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexenoic acid, 3-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)

![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)